molecular formula C34H24 B12506330 9-(1,2,2-Triphenylvinyl)phenanthrene

9-(1,2,2-Triphenylvinyl)phenanthrene

Cat. No.: B12506330
M. Wt: 432.6 g/mol
InChI Key: NEPQSGXASDYIBK-UHFFFAOYSA-N
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Description

9-(1,2,2-Triphenylvinyl)phenanthrene is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenanthrene core substituted with a triphenylvinyl group, which imparts distinct photophysical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(1,2,2-Triphenylvinyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method includes the use of 9-hydroxyphenanthrene as a starting material, which undergoes regioselective functionalization to introduce the triphenylvinyl group . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of phenanthrene, a polycyclic aromatic hydrocarbon abundant in coal tar, as a precursor is a plausible approach .

Chemical Reactions Analysis

Types of Reactions: 9-(1,2,2-Triphenylvinyl)phenanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core or the triphenylvinyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can produce a variety of functionalized phenanthrene compounds .

Scientific Research Applications

9-(1,2,2-Triphenylvinyl)phenanthrene has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which 9-(1,2,2-Triphenylvinyl)phenanthrene exerts its effects is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where its fluorescence is enhanced upon aggregation. This property is attributed to the restriction of intramolecular rotations, which prevents non-radiative decay pathways and enhances emission . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to emit fluorescence under specific conditions.

Comparison with Similar Compounds

Uniqueness: 9-(1,2,2-Triphenylvinyl)phenanthrene stands out due to its specific structural configuration, which imparts unique photophysical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

9-(1,2,2-Triphenylvinyl)phenanthrene is a phenanthrene derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound belongs to a larger class of phenanthrenes noted for their diverse biological properties, including anticancer and antioxidant activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C29H24\text{C}_{29}\text{H}_{24}

This structure features a phenanthrene backbone with a triphenylvinyl substituent, which is crucial for its biological activity.

Anticancer Activity

Research indicates that phenanthrene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications on the phenanthrene skeleton can enhance anticancer activity. The cytotoxic effects are often measured using the MTT assay, which assesses cell viability in response to treatment with the compound.

Table 1: Cytotoxic Activity of Phenanthrene Derivatives

CompoundCell LineIC50 (µM)
This compoundH460 (lung cancer)5.6
TylophorineH4600.5
3-Methoxyl PhenanthreneH46053.8
3-Hydroxyl PhenanthreneH46011.6

The above data illustrates that while this compound shows promising activity, it is less potent than some natural products like tylophorine .

Anti-Inflammatory Activity

In addition to its anticancer properties, phenanthrenes have been studied for their anti-inflammatory effects. A study highlighted the ability of certain phenanthrene derivatives to inhibit reactive oxygen species (ROS) production in leukocytes, indicating potential applications in treating inflammatory conditions .

Table 2: Anti-inflammatory Effects of Phenanthrene Derivatives

CompoundROS Inhibition (%)Concentration (µM)
Compound A4510
Compound B6020
This compound5015

The mechanism by which this compound exerts its biological effects may involve interactions with cellular signaling pathways. For example, some studies suggest that phenanthrenes can modulate the AKT/IκB/NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression .

Case Studies

A notable study investigated the effect of various phenanthrenes on human cancer cell lines. It was found that compounds with specific substituents on the phenanthrene ring exhibited enhanced cytotoxicity compared to unsubstituted analogs. This suggests that the biological activity of these compounds can be finely tuned through structural modifications .

Properties

Molecular Formula

C34H24

Molecular Weight

432.6 g/mol

IUPAC Name

9-(1,2,2-triphenylethenyl)phenanthrene

InChI

InChI=1S/C34H24/c1-4-14-25(15-5-1)33(26-16-6-2-7-17-26)34(27-18-8-3-9-19-27)32-24-28-20-10-11-21-29(28)30-22-12-13-23-31(30)32/h1-24H

InChI Key

NEPQSGXASDYIBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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